2,2-Dicyclopropyl-2-fluoroethan-1-amine
Overview
Description
2,2-Dicyclopropyl-2-fluoroethan-1-amine is a chemical compound with the molecular formula C_8H_12F_1N_1. It is characterized by the presence of two cyclopropyl groups attached to the second carbon of a fluorinated ethan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclopropyl-2-fluoroethan-1-amine typically involves the reaction of cyclopropylmethylamine with a fluorinating agent under controlled conditions. One common method is the nucleophilic substitution reaction, where cyclopropylmethylamine reacts with a suitable fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST) in an aprotic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dicyclopropyl-2-fluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated amides or carboxylic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
2,2-Dicyclopropyl-2-fluoroethan-1-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism by which 2,2-Dicyclopropyl-2-fluoroethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine can enhance the compound's binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
2,2-Dicyclopropyl-2-fluoroethan-1-amine is unique due to its dicyclopropyl and fluorinated structure. Similar compounds include:
2-(3,4-dichlorophenyl)-2-fluoroethan-1-amine: This compound has a chlorinated phenyl group instead of cyclopropyl groups.
2-fluoroethan-1-amine: A simpler fluorinated amine without the cyclopropyl groups.
The presence of cyclopropyl groups in this compound provides unique steric and electronic properties that differentiate it from other fluorinated amines.
Properties
IUPAC Name |
2,2-dicyclopropyl-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-8(5-10,6-1-2-6)7-3-4-7/h6-7H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEWEKVRCJBISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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